molecular formula C19H23N3O2 B2861476 N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-01-1

N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2861476
CAS No.: 941977-01-1
M. Wt: 325.412
InChI Key: YKGZEOKCYCRVIV-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide (CAS 941977-01-1) is a synthetic oxalamide derivative of interest for its unique molecular architecture, which combines an aromatic naphthalene ring, a tertiary dimethylamino group, and an allyl moiety . This specific structure provides a balance of rigidity and potential for ligand-receptor interactions, making it a valuable compound for early-stage research and development . The oxalamide backbone is a key feature, offering strong hydrogen-bonding capacity that can be critical for binding to biological targets or for directing assembly in material systems . This compound's design suggests potential applications in pharmaceutical research, particularly in the exploration of kinase inhibitors, and in materials science, where it could be investigated for use as a photoinitiator in polymer resins . The dimethylamino group is a notable functional group known to enhance performance in resin systems, often showing synergistic effects with co-initiators like iodonium salts . Furthermore, N-(naphthalen-1-yl)-N'-alkyl oxalamides have been demonstrated in scientific literature to serve as highly effective ligands for copper-catalyzed coupling reactions, enabling high-turnover amination of (hetero)aryl halides under mild conditions . This highlights the value of this compound class in developing efficient synthetic methodologies. Researchers can utilize this compound as a building block for developing novel therapeutic candidates or as a functional component in advanced material applications. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-12-20-18(23)19(24)21-13-17(22(2)3)16-11-7-9-14-8-5-6-10-15(14)16/h4-11,17H,1,12-13H2,2-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGZEOKCYCRVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC=C)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Literature

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups/Features Reference ID
N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide Allyl, dimethylaminoethyl, naphthalene ~365.45* Oxalamide backbone; aromatic naphthalene; tertiary amine
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide Dimethoxybenzyl, pyridylethyl ~371.41* Oxalamide backbone; methoxy groups; pyridine ring
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide Dimethylaminophenyl, indolinyl, nitrophenyl ~453.64 Oxalamide backbone; nitro group; indoline ring
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea Diphenylethyl, naphthalenylethyl, thiourea backbone 453.64 Thiourea backbone; stereochemical complexity; naphthalene
Ethyl 4-(dimethylamino) benzoate Ethyl ester, dimethylaminobenzoate ~207.26 Ester group; aromatic tertiary amine

*Calculated based on molecular formula.

Key Observations:

Backbone Variations : The thiourea analogue () replaces oxalamide with a thiourea group, reducing hydrogen-bonding capacity but increasing sulfur-mediated reactivity .

Aromatic vs.

Amine Functionality: The dimethylamino group in the target compound mirrors that in ethyl 4-(dimethylamino) benzoate (), which is known to improve photopolymerization efficiency in resins .

Reactivity and Performance in Resin Systems (Inferred from )

While direct data on the target compound are unavailable, insights can be drawn from structurally related amines:

Property Ethyl 4-(dimethylamino) benzoate (EDAB) 2-(Dimethylamino) ethyl methacrylate (DMAEMA) Target Compound (Inferred)
Degree of Conversion (DC) High (72–78%) Moderate (60–65%) Likely intermediate
Solubility in Resins Excellent Moderate Moderate (due to naphthalene)
DPI Interaction Low sensitivity High sensitivity Potentially high (if amine-rich)
  • Reactivity with Co-initiators: DMAEMA’s performance improves with diphenyliodonium hexafluorophosphate (DPI) , suggesting the target compound’s dimethylamino group may similarly synergize with iodonium salts.

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